3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole
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Overview
Description
3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of dichlorophenyl, methoxyphenyl, and methylphenyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of the various substituents. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Introduction of Substituents: The dichlorophenyl, methoxyphenyl, and methylphenyl groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions to facilitate the coupling reactions and cyclization processes.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and aromatic substituents can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole is unique due to its specific combination of substituents and the triazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H19Cl2N3OS |
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Molecular Weight |
456.4 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H19Cl2N3OS/c1-15-4-3-5-17(12-15)22-26-27-23(28(22)18-7-9-19(29-2)10-8-18)30-14-16-6-11-20(24)21(25)13-16/h3-13H,14H2,1-2H3 |
InChI Key |
ZSEJUGCXQMQPJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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